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molecular formula C21H21N B8511561 2-(4'-tert-Butyl[1,1'-biphenyl]-3-yl)pyridine CAS No. 872036-19-6

2-(4'-tert-Butyl[1,1'-biphenyl]-3-yl)pyridine

Cat. No. B8511561
M. Wt: 287.4 g/mol
InChI Key: AAVYQHSKURZXGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08603645B2

Procedure details

13.7 g (0.058 mol) of 2-(3-bromophenyl)pyridine was added to 12.5 g (0.070 mol) of 4-tert-butylphenylboronic acid, 3.4 g (0.003 mol) of Pd(Ph3)4, 22.0 g (0.16 mol) of K2CO3, 50 mL of DME and 50 mL of water. The reaction mixture was refluxed for 20 hours and separated on silica gel column. MS confirmed the desired product.
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(Ph3)4
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=2)[CH:5]=[CH:6][CH:7]=1.[C:14]([C:18]1[CH:23]=[CH:22][C:21](B(O)O)=[CH:20][CH:19]=1)([CH3:17])([CH3:16])[CH3:15].C([O-])([O-])=O.[K+].[K+].COCCOC>O>[C:14]([C:18]1[CH:23]=[CH:22][C:21]([C:2]2[CH:7]=[CH:6][CH:5]=[C:4]([C:8]3[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=3)[CH:3]=2)=[CH:20][CH:19]=1)([CH3:17])([CH3:16])[CH3:15] |f:2.3.4|

Inputs

Step One
Name
Quantity
13.7 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)C1=NC=CC=C1
Name
Quantity
12.5 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)B(O)O
Name
Pd(Ph3)4
Quantity
3.4 g
Type
reactant
Smiles
Name
Quantity
22 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
50 mL
Type
reactant
Smiles
COCCOC
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
separated on silica gel column

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C1=CC(=CC=C1)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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